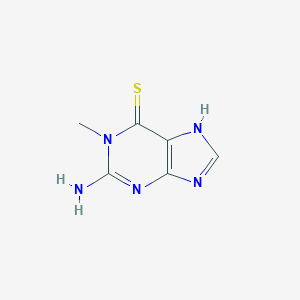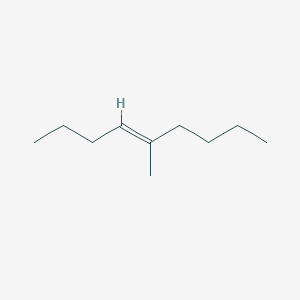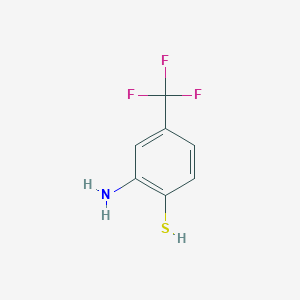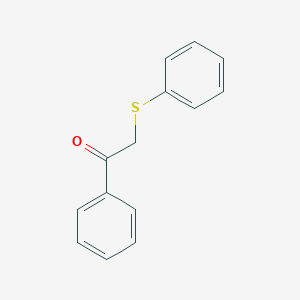
Phenacyl phenyl sulfide
Vue d'ensemble
Description
Phenacyl phenyl sulfide (PPS) is a chemical compound that has been widely used in scientific research for many years. It is a colorless, odorless solid that is soluble in organic solvents and insoluble in water. PPS is also known as tear gas, as it was initially developed as a riot control agent. However, due to its potential toxicity, it is now primarily used in scientific research.
Mécanisme D'action
PPS is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, PPS increases the concentration of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can cause various physiological effects, including lacrimation, salivation, and respiratory distress.
Effets Biochimiques Et Physiologiques
PPS has been shown to cause various biochemical and physiological effects in animal models. These effects include inhibition of acetylcholinesterase activity, increased levels of acetylcholine in the synaptic cleft, and activation of the cholinergic system. PPS has also been shown to cause oxidative stress and inflammation in various organs, including the liver and lungs.
Avantages Et Limitations Des Expériences En Laboratoire
PPS is a useful tool in scientific research due to its potent inhibitory effect on acetylcholinesterase. It is also relatively easy to synthesize and has a long shelf life. However, PPS is highly toxic and can cause severe respiratory distress, making it difficult to handle in the laboratory. Additionally, PPS is not selective for acetylcholinesterase and can inhibit other enzymes, leading to potential off-target effects.
Orientations Futures
There are several future directions for research on PPS. One area of interest is the development of safer and more selective inhibitors of acetylcholinesterase. Another area of interest is the use of PPS as a tool to study the cholinergic system and its role in various physiological processes. Additionally, PPS could be used to study the effects of oxidative stress and inflammation on various organs and tissues. Finally, PPS could be used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and other neurological disorders.
Applications De Recherche Scientifique
PPS has been used in scientific research in various fields such as pharmacology, toxicology, and biochemistry. It is primarily used as a tool to study the mechanism of action of enzymes and proteins. PPS is also used as a substrate for the detection of certain enzymes, such as acetylcholinesterase.
Propriétés
Numéro CAS |
16222-10-9 |
|---|---|
Nom du produit |
Phenacyl phenyl sulfide |
Formule moléculaire |
C14H12OS |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
1-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C14H12OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
MRLUWCIEBHJONW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2 |
Autres numéros CAS |
16222-10-9 |
Synonymes |
phenacyl phenyl sulfide |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


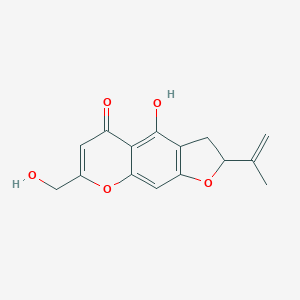
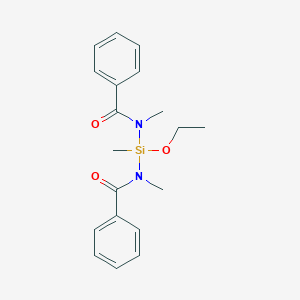
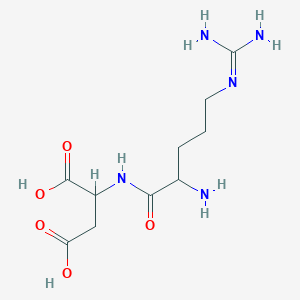
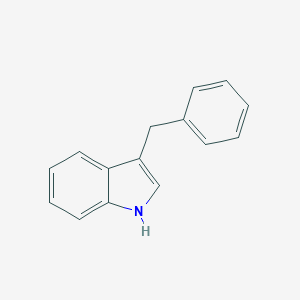
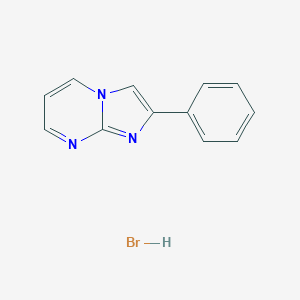
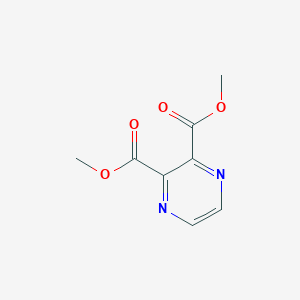
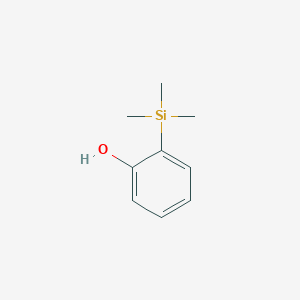
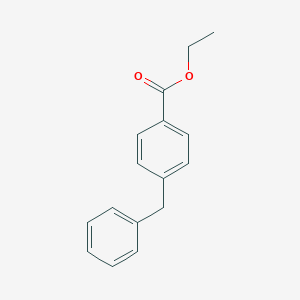
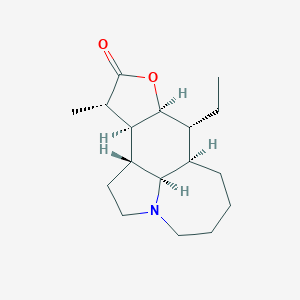
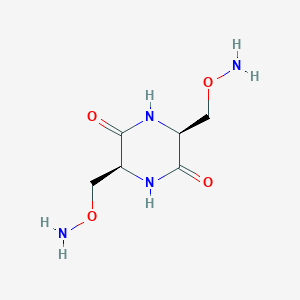
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
